molecular formula C10H18ClNO2 B2391065 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 2230806-82-1

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Cat. No. B2391065
CAS RN: 2230806-82-1
M. Wt: 219.71
InChI Key: DVXBCVZNYKUICE-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230806-82-1 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H17NO2.ClH/c11-6-10 (9 (12)13)5-7-1-3-8 (10)4-2-7;/h7-8H,1-6,11H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.71 .

Mechanism of Action

Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release and the reduction of neuronal excitability. By binding to GABA-B receptors, 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride can decrease the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. This leads to a reduction in muscle tone and spasticity.
Biochemical and Physiological Effects
Baclofen has a variety of biochemical and physiological effects. It can reduce muscle tone and spasticity by acting on the nervous system. Baclofen can also reduce anxiety and promote relaxation by increasing GABA release. Additionally, this compound has been shown to have analgesic effects, which may be due to its ability to inhibit the release of excitatory neurotransmitters.

Advantages and Limitations for Lab Experiments

Baclofen has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. Baclofen can be used to study the effects of GABA-B receptor activation in a variety of experimental systems. However, one limitation of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is that it can have off-target effects, which may complicate experimental results.

Future Directions

There are several future directions for research on 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride. One area of interest is the development of new formulations and delivery methods for this compound, which may improve its efficacy and reduce side effects. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of psychiatric disorders such as anxiety and addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the nervous system.

Synthesis Methods

Baclofen can be synthesized through a variety of methods, including the reaction of 4-chlorobenzyl chloride with 1,3-dioxane to form 4-chlorobenzyl-1,3-dioxane, which is then reacted with sodium cyanide to form 4-cyanobenzyl-1,3-dioxane. The 4-cyanobenzyl-1,3-dioxane is then reacted with sodium borohydride to form 4-(aminomethyl)benzyl-1,3-dioxane, which is then reacted with cyclohexanone to form 2-(aminomethyl)bicyclo[2.2.2]octan-2-one. The final step involves the reaction of 2-(aminomethyl)bicyclo[2.2.2]octan-2-one with hydrochloric acid to form 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hydrochloride.

Scientific Research Applications

Baclofen has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to be effective in the treatment of spasticity associated with multiple sclerosis, spinal cord injury, cerebral palsy, and other neurological disorders. Baclofen has also been studied for its potential use in the treatment of alcohol dependence, anxiety disorders, and chronic pain.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7;/h7-8H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXBCVZNYKUICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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